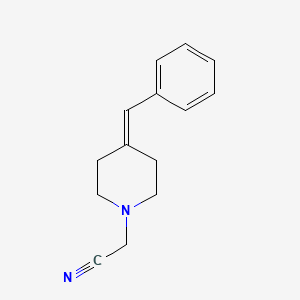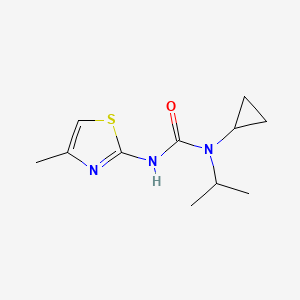![molecular formula C14H23N3S B7584267 4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole, also known as MTSET, is a chemical compound that has been widely used in scientific research. It belongs to the class of spirocyclic compounds and has been synthesized using various methods.
作用機序
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can result in changes in protein conformation, activity, and function. The mechanism of action of this compound is dependent on the specific protein being studied and the location of the cysteine residue being modified.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein being studied. For example, this compound has been shown to inhibit the activity of the voltage-gated potassium channel, Kv2.1, by modifying a specific cysteine residue. This compound has also been shown to activate the cystic fibrosis transmembrane conductance regulator (CFTR) by modifying a specific cysteine residue.
実験室実験の利点と制限
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole is a valuable tool for studying protein structure and function, as it allows for the specific modification of cysteine residues in proteins. However, there are limitations to its use. This compound can modify cysteine residues that are not solvent-exposed, which can limit its usefulness in certain proteins. Additionally, the effects of this compound modification on protein function can be difficult to predict, and may depend on the specific protein being studied.
将来の方向性
There are many potential future directions for the use of 4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole in scientific research. One potential direction is the development of new methods for the selective modification of cysteine residues in proteins. Additionally, this compound could be used in conjunction with other chemical probes to study protein structure and function in greater detail. Finally, the use of this compound in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, could provide new insights into the structure and function of proteins.
合成法
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole has been synthesized using various methods, including the reaction of 4-methyl-1,3-thiazole with N-bromosuccinimide and N-tert-butoxycarbonyl-1,2-diaminopropane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methyl-1,3-thiazole with 1,2-diaminopropane, followed by the reaction with N-tert-butoxycarbonyl chloride and N-bromosuccinimide. The resulting product is then reduced with sodium borohydride.
科学的研究の応用
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole has been widely used in scientific research as a tool for studying protein structure and function. It is commonly used as a chemical probe to modify cysteine residues in proteins, which can help to elucidate the role of specific cysteine residues in protein function. This compound has also been used to study the structure and function of ion channels, enzymes, and receptors.
特性
IUPAC Name |
4-[(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-16-7-8-17(9-13-10-18-12-15-13)14(11-16)5-3-2-4-6-14/h10,12H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKROVDGNPKGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


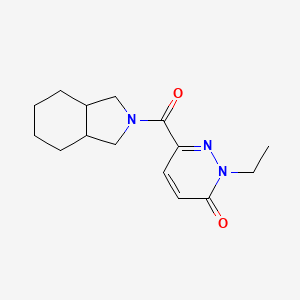

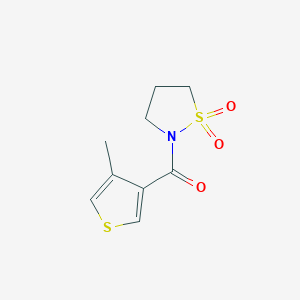
![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
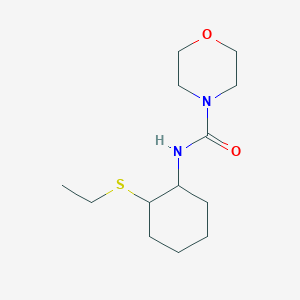
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

